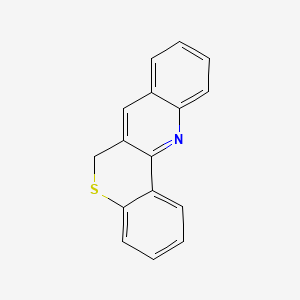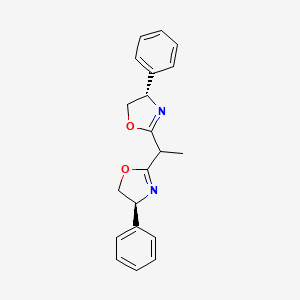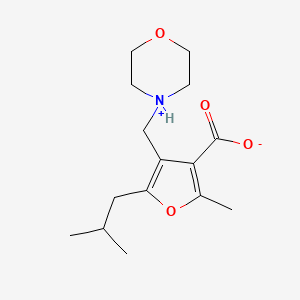
N4-Acetyl-2'-deoxy-5-methylcytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-Acetyl-2’-deoxy-5-methylcytidine is a novel nucleoside analog of cytidine. This compound has garnered significant attention due to its potential antiviral and anticancer properties. It is known to activate the immune system and is phosphorylated by kinases within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-deoxy-5-methylcytidine typically involves the acetylation of 2’-deoxy-5-methylcytidine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation at the N4 position .
Industrial Production Methods
While specific industrial production methods for N4-Acetyl-2’-deoxy-5-methylcytidine are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would likely include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
N4-Acetyl-2’-deoxy-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like ammonia or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions
Major Products
The major products formed from these reactions include deacetylated derivatives, oxidized forms, and substituted analogs, depending on the specific reagents and conditions used .
科学研究应用
N4-Acetyl-2’-deoxy-5-methylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nucleoside chemistry and for studying nucleoside analogs.
Biology: Employed in the study of DNA and RNA modifications, particularly in understanding the role of acetylation in gene expression.
Medicine: Investigated for its antiviral and anticancer properties, showing potential in inhibiting viral replication and inducing apoptosis in cancer cells.
作用机制
N4-Acetyl-2’-deoxy-5-methylcytidine exerts its effects primarily through its incorporation into nucleic acids. Once phosphorylated by cellular kinases, it can be incorporated into DNA or RNA, where it disrupts normal nucleic acid function. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
相似化合物的比较
Similar Compounds
N4-Acetylcytidine: Another acetylated nucleoside with similar properties but differs in its specific applications and molecular targets.
N4-Acetyl-2’-O-methylcytidine: Found in thermophilic archaea, this compound has unique stability properties under extreme conditions.
N6-Acetyladenosine: An acetylated adenosine analog with distinct biological roles and applications .
Uniqueness
N4-Acetyl-2’-deoxy-5-methylcytidine is unique due to its specific acetylation at the N4 position and its incorporation into DNA and RNA, which provides it with distinct antiviral and anticancer properties. Its ability to activate the immune system further distinguishes it from other similar compounds .
属性
分子式 |
C12H17N3O5 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC 名称 |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C12H17N3O5/c1-6-4-15(10-3-8(18)9(5-16)20-10)12(19)14-11(6)13-7(2)17/h4,8-10,16,18H,3,5H2,1-2H3,(H,13,14,17,19)/t8-,9+,10+/m0/s1 |
InChI 键 |
VMYFRSLUBDBTDC-IVZWLZJFSA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
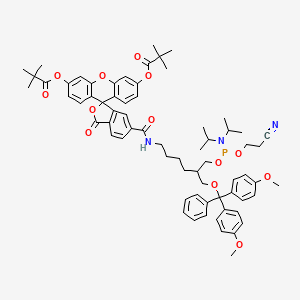
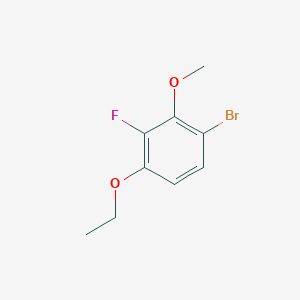
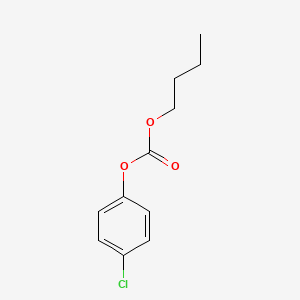
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)

![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)

